REACTION_SMILES
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[Cl:39][CH2:40][Cl:41].[ClH:38].[N:1]12[CH2:2][CH2:3][CH2:4][N:5]=[C:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]2.[O:12]=[C:13]1[CH2:14][O:15][c:16]2[c:17]([cH:29][c:30]([C:33](=[O:34])[O:35][CH3:36])[cH:31][cH:32]2)[CH:18]([S:20]([c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)(=[O:27])=[O:28])[CH2:19]1.[OH2:37]>>[O:12]=[C:13]1[CH2:14][O:15][c:16]2[c:17]([cH:29][c:30]([C:33](=[O:34])[O:35][CH3:36])[cH:31][cH:32]2)[CH:18]=[CH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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COC(=O)c1ccc2c(c1)C(S(=O)(=O)c1ccccc1)CC(=O)CO2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc2c(c1)C(S(=O)(=O)c1ccccc1)CC(=O)CO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc2c(c1)C=CC(=O)CO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |